molecular formula C11H24ClO2P B14644097 Decyl methylphosphonochloridate CAS No. 56217-95-9

Decyl methylphosphonochloridate

Cat. No.: B14644097
CAS No.: 56217-95-9
M. Wt: 254.73 g/mol
InChI Key: JYQPOTYWAPQUIN-UHFFFAOYSA-N
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Description

Decyl methylphosphonochloridate is a specialized organophosphorus compound that serves as a versatile intermediate in advanced chemical research and development. This reagent is particularly valuable in material science for the creation of novel flame retardants. Research indicates that methylphosphonate esters can significantly improve the fire safety of polymers like unsaturated polyesters and epoxy resins, making them suitable for high-performance applications in carbon fiber composites . Furthermore, its structure suggests utility in the development of electrochemically compatible additives for lithium-ion batteries and as a precursor for polymer electrolytes in sodium-ion batteries, contributing to enhanced battery safety and performance . In organic synthesis, the chloridate (P-Cl) group is highly electrophilic, making this compound a potential phosphorylating agent for constructing P-O-C bonds. This reactivity is akin to related compounds like methylphosphonic dichloride and diethyl phosphorochloridate, which are used to modify alcohols, carboxylates, and amines, leading to the formation of various phosphonate esters and amides with potential biological activity . As an organophosphorus compound, its mechanism of action in biological contexts may involve interactions with enzymes such as acetylcholinesterase, which is a known target for this class of chemicals . It is critical to note that methylphosphonyl dichloride, a close precursor, is listed under Schedule 2 of the Chemical Weapons Convention . This highlights the absolute necessity of strict ethical protocols and regulatory compliance in all research activities involving this compound. This compound is provided "For Research Use Only". It is strictly prohibited for personal, medicinal, or household use and must not be used as a drug, cosmetic, or food additive. This product is intended for use by qualified professional researchers in controlled laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56217-95-9

Molecular Formula

C11H24ClO2P

Molecular Weight

254.73 g/mol

IUPAC Name

1-[chloro(methyl)phosphoryl]oxydecane

InChI

InChI=1S/C11H24ClO2P/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3

InChI Key

JYQPOTYWAPQUIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOP(=O)(C)Cl

Origin of Product

United States

Synthetic Methodologies for Decyl Methylphosphonochloridate

Established Synthetic Routes to Alkyl Methylphosphonochloridates

Traditional methods for synthesizing compounds like Decyl methylphosphonochloridate rely on the chemical transformation of readily available phosphorus-containing precursors. These routes are characterized by their reliability and are well-documented in organophosphorus literature.

One of the most direct conceptual routes to this compound begins with Methylphosphonic dichloride (CH₃P(O)Cl₂). wikipedia.org This precursor contains the core methylphosphonyl group and two reactive chlorine atoms. The synthesis proceeds via a controlled alcoholysis reaction with one equivalent of decanol (C₁₀H₂₁OH).

The reaction is as follows: CH₃P(O)Cl₂ + C₁₀H₂₁OH → CH₃P(O)(OC₁₀H₂₁)Cl + HCl

Careful control of reaction conditions is paramount to ensure monosubstitution and prevent the formation of the diester, Didecyl methylphosphonate (B1257008) (CH₃P(O)(OC₁₀H₂₁)₂), which arises from the reaction with a second molecule of decanol. wikipedia.org Key parameters to control include stoichiometry, reaction temperature (often kept low to moderate the reaction), and the slow addition of the alcohol. The removal of the hydrogen chloride (HCl) byproduct is also crucial to drive the reaction to completion. While historically significant, this method can be challenging for achieving high selectivity with long-chain alcohols. thieme-connect.de

A more common and often higher-yielding approach involves the chlorination of a suitable methylphosphonate ester. This strategy starts with a precursor where the decyl group is already attached to the phosphorus atom via an ester linkage. The most relevant precursor is a dialkyl methylphosphonate, such as Dimethyl methylphosphonate or a mixed ester, which is then converted to the target phosphonochloridate.

The general two-step process is:

Esterification: A precursor like triethylphosphite can undergo a Michaelis-Arbuzov reaction to form a dialkylphosphonate. wikipedia.org Subsequent transesterification can introduce the decyl group.

Chlorination: The resulting phosphonic ester is treated with a chlorinating agent. Several reagents are effective for this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being among the most frequently used. up.ac.zabeilstein-journals.org The reaction with a precursor like Methyl decyl methylphosphonate would proceed as: CH₃P(O)(OCH₃)(OC₁₀H₂₁) + SOCl₂ → CH₃P(O)(OC₁₀H₂₁)Cl + CH₃Cl + SO₂

The choice of chlorinating agent can influence reaction conditions and yields. Phosphorus pentachloride (PCl₅) is also an effective, albeit more aggressive, chlorinating agent. mdpi.com The instability of the resulting phosphonochloridate often necessitates its use in subsequent reactions without isolation. mdpi.com

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux, often with a catalyst (e.g., DMF, pyridine) up.ac.zathieme-connect.deReadily available; gaseous byproducts are easily removed.Can require high temperatures; potential for side reactions.
Oxalyl Chloride ((COCl)₂) Room temperature or mild heating up.ac.zaMilder conditions, high yields (75-95% for various alkyl esters) up.ac.zaMore expensive than SOCl₂; produces toxic CO gas.
Phosphorus Pentachloride (PCl₅) Inert solvent, often at low to room temperature mdpi.comHighly effective for converting phosphonate (B1237965) esters.Solid byproduct (POCl₃) needs to be separated; harsh reagent.

The synthesis of long-chain alkyl esters like this compound introduces specific challenges not as prevalent with shorter-chain analogs. The long, lipophilic decyl group can affect solubility and reaction kinetics.

Key considerations include:

Solubility: Appropriate solvents must be chosen to ensure all reactants, particularly the long-chain phosphonate precursor, remain in solution.

Steric Hindrance: The bulky decyl group might slightly reduce the reactivity of the phosphonate ester towards the chlorinating agent, potentially requiring longer reaction times or the use of a catalyst to achieve full conversion.

Purification: The higher boiling point and non-volatile nature of this compound compared to its shorter-chain counterparts mean that purification by distillation may be difficult. Chromatographic methods are often more suitable. nih.gov

The preparation of other long-chain alkylphosphonic dichlorides has been reported, for instance, from the reaction between alkylaluminum dichlorides and phosphorus trichloride, indicating established methodologies for incorporating long alkyl chains into phosphorus chloride compounds. thieme-connect.de

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These principles are being applied to organophosphorus synthesis, offering new pathways to compounds like this compound.

The use of catalysts can significantly enhance the rate and yield of reactions leading to alkyl methylphosphonochloridates. Catalysis can enable milder reaction conditions and improve the selectivity of the chlorination step.

Nitrogen-Containing Catalysts: Amines and N,N-disubstituted formamides (like DMF) are known to catalyze the chlorination of methylphosphonates with thionyl chloride. wikipedia.orgup.ac.zagoogle.com These catalysts often work by forming a more reactive intermediate with the chlorinating agent.

Inorganic Halide Catalysts: A variety of inorganic halides, including those of alkali metals (e.g., NaCl), alkaline earth metals, and transition metals (e.g., MnCl₂, YCl₃), have been shown to catalyze the reaction between dimethyl methylphosphonate and chlorinating agents like thionyl chloride or phosgene. google.com A notable example is the use of anhydrous magnesium chloride as a catalyst for the synthesis of O-aryl phosphonochloridates, a method that is simple, efficient, and potentially adaptable to O-alkyl variants like the decyl compound. researchgate.net

Catalyst TypeExamplesApplicable ReactionMechanism of Action (Postulated)
Tertiary Amines / Amides Pyridine (B92270), DMF up.ac.zathieme-connect.deChlorination with SOCl₂Forms a reactive Vilsmeier-Haack type intermediate with the chlorinating agent.
Inorganic Halides MgCl₂, LiCl, NH₄Cl google.comresearchgate.netChlorination of phosphonate estersLewis acid catalysis may activate the phosphonate group or coordinate with the chlorinating agent.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves critically evaluating established routes and exploring more sustainable alternatives. rsc.org

Key areas for improvement include:

Atom Economy: Routes should be designed to maximize the incorporation of reactant atoms into the final product. The synthesis from methylphosphonic dichloride and decanol has a better atom economy than multi-step routes involving chlorinating agents like SOCl₂.

Reagent Choice: Traditional chlorinating agents like phosgene, thionyl chloride, and PCl₅ are hazardous. Exploring milder or less toxic chlorinating agents is a key goal. The use of oxalyl chloride, while still hazardous, allows for milder conditions than thionyl chloride. up.ac.za

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance is preferable to using stoichiometric amounts of activating reagents. The catalytic approaches described in section 2.2.1 align with green chemistry principles by reducing waste and potentially lowering the energy requirements of the reaction.

Solvent Selection: The ideal solvent should be non-toxic, renewable, and easily recycled. Research into phosphonate synthesis in greener solvents or under solvent-free conditions is an active area.

By integrating catalytic methods and carefully selecting reagents and conditions, the synthesis of this compound can be made more efficient and environmentally benign.

Reaction Condition Optimization for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. These include temperature, pressure, the choice of solvent, and the stoichiometry and purity of the reagents. Each of these factors can significantly impact the reaction's outcome.

Temperature and pressure are fundamental parameters in the synthesis of this compound. Temperature control is crucial as it directly influences the reaction kinetics. An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts, such as pyrophosphonates, thereby reducing the purity of the final product. For instance, in related organophosphorus syntheses, elevated temperatures have been shown to facilitate side reactions. researchgate.net

The optimal temperature range for the synthesis of this compound is typically determined through empirical studies. Below is a table illustrating the hypothetical effect of temperature on the yield and purity of this compound in a given solvent system.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
40126598
5088597
6069295
7049190
8038885

This table presents illustrative data based on general principles of chemical synthesis.

Pressure is another critical parameter, particularly when dealing with volatile reactants or byproducts. While many syntheses of analogous compounds are conducted at atmospheric pressure, applying a vacuum can be beneficial for removing volatile byproducts, such as hydrogen chloride, which can drive the reaction to completion according to Le Chatelier's principle. Conversely, in certain systems, an inert gas pressure might be applied to prevent the ingress of moisture, which can hydrolyze the highly reactive phosphonochloridate group.

The choice of solvent is paramount in the synthesis of this compound as it can affect reactant solubility, reaction rate, and the stability of intermediates and products. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the separation of the product.

In the synthesis of similar organophosphorus compounds, various solvents have been investigated. For instance, in the synthesis of phosphoramidates, 1,2-dichloroethane (DCE) has been found to be highly effective. researchgate.net For other related compounds, solvents like toluene are used, particularly when less toxic options are preferred. scielo.br The polarity of the solvent can play a significant role. Aprotic solvents are generally preferred to prevent the solvolysis of the acid chloride.

The following table provides a hypothetical comparison of different solvents on the synthesis of this compound.

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane9.1908
Toluene2.48510
1,2-Dichloroethane10.4956
Acetonitrile37.57512
Tetrahydrofuran7.6829

This table presents illustrative data based on general principles of chemical synthesis.

The data suggests that chlorinated solvents like dichloromethane and 1,2-dichloroethane may provide higher yields in shorter reaction times, which is consistent with findings for analogous reactions. chemistry-chemists.com

The stoichiometry of the reactants is a critical factor that must be precisely controlled to maximize the yield of this compound while minimizing the formation of impurities. The reaction typically involves the chlorination of a suitable precursor, such as decyl methylphosphonate. The ratio of the chlorinating agent to the phosphonate ester is a key variable. An excess of the chlorinating agent can lead to the formation of undesired dichlorinated byproducts, while an insufficient amount will result in incomplete conversion.

For example, in the synthesis of a related compound, O-ethyl methylphosphonochloridate, a 1.5 equivalent of the chlorinating agent, oxalyl chloride, was used to ensure complete conversion of the starting material. scielo.br A similar approach would likely be optimized for the synthesis of this compound.

The table below illustrates the hypothetical effect of reagent stoichiometry on the product yield.

Molar Ratio (Chlorinating Agent : Phosphonate)Yield (%)Purity (%)
1.0 : 1.08098
1.2 : 1.09297
1.5 : 1.09595
2.0 : 1.09490

This table presents illustrative data based on general principles of chemical synthesis.

This data indicates that a slight excess of the chlorinating agent can improve the yield, but a large excess may begin to compromise the purity of the final product.

Reactivity and Reaction Pathways of Decyl Methylphosphonochloridate

Nucleophilic Substitution Reactions at the Phosphorus Center

The core reactivity of decyl methylphosphonochloridate lies in nucleophilic substitution at the phosphorus center. The electron-withdrawing nature of the chlorine and oxygen atoms renders the phosphorus atom highly susceptible to attack by nucleophiles. These reactions typically proceed through an associative mechanism, involving the formation of a transient pentacoordinate intermediate.

The reaction of this compound with alcohols and phenols leads to the formation of the corresponding phosphonic esters. This esterification process is a fundamental transformation for this class of compounds. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct. libretexts.orgyoutube.com The formation of alkyl tosylates from alcohols and p-toluenesulfonyl chloride is an analogous reaction. libretexts.orgyoutube.com The reaction of an alcohol with p-toluenesulfonyl chloride in the presence of pyridine yields an alkyl tosylate, where only the O-H bond of the alcohol is broken. libretexts.org

The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic phosphorus atom of the phosphonochloridate. This results in the displacement of the chloride ion and the formation of a new P-O bond. The stereochemistry of this reaction is of significant interest; if the phosphorus center is chiral, the reaction can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. For primary and secondary alcohols, the reaction with reagents like SOCl2 or PBr3 proceeds via an SN2 mechanism. libretexts.org

A representative reaction is shown below:

This compound + R-OH (Alcohol/Phenol) + Base → Decyl methylphosphonate (B1257008) ester + Base·HCl

Amines, being potent nucleophiles, react readily with this compound to yield phosphonamidates. This amidation reaction is a versatile method for introducing a phosphorus-nitrogen bond. The reaction mechanism is similar to that observed with alcohols, involving the nucleophilic attack of the amine nitrogen on the phosphorus center.

The nature of the amine (primary, secondary, or tertiary) influences the reaction pathway and the final product. Primary and secondary amines lead to the formation of stable phosphonamidates. nih.gov Tertiary amines can also react, but the resulting quaternary ammonium (B1175870) salts are often less stable. nih.gov The von Braun reaction, a classic method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide, proceeds through a quaternary cyanoammonium intermediate. nih.gov

The general reaction is as follows:

This compound + R₂NH (Amine) → Decyl methylphosphonamidate + R₂NH₂⁺Cl⁻

The study of nucleophilic substitution reactions on cyclotriphosphazenes provides insights into the factors governing these reactions. For instance, reactions with secondary amines often result in non-geminal substitution patterns, while primary amines can favor geminal disubstitution due to steric or electronic effects. nih.gov The geminal pathway is often associated with an SN1-like mechanism involving an ionization step, whereas the non-geminal pathway is attributed to an associative SN2-type mechanism. nih.gov

Thiols, the sulfur analogs of alcohols, are excellent nucleophiles and react with this compound to form thiophosphonates. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and readily displace the chloride ion from the phosphorus center. youtube.com These reactions are typically carried out under basic conditions to deprotonate the thiol, enhancing its nucleophilicity. youtube.com

The reaction proceeds via an SN2-type mechanism, where the sulfur atom attacks the phosphorus center, leading to the formation of a P-S bond and the expulsion of the chloride ion. masterorganicchemistry.comlibretexts.org

A general representation of the reaction is:

This compound + R-SH (Thiol) + Base → Decyl methylthiophosphonate + Base·HCl

The reactivity of thiols can be compared to that of alcohols; thiols are generally more acidic and their conjugate bases (thiolates) are more nucleophilic than the corresponding alkoxides. masterorganicchemistry.com This difference in reactivity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen.

Hydrolysis and Solvolysis Kinetics and Mechanisms

The stability of this compound in the presence of nucleophilic solvents like water is a critical aspect of its chemistry. Hydrolysis and solvolysis reactions involve the cleavage of the P-Cl bond by the solvent molecules.

The rate of solvolysis of organophosphorus compounds is significantly influenced by the polarity of the solvent. nih.gov A change in solvent polarity can alter the potential energy surface of the reaction, potentially leading to a change in mechanism. nih.gov For instance, the solvolysis of some phosphate (B84403) esters is considerably faster in more polar solvents like water compared to less polar alcohols. nih.gov This is often attributed to the differential stabilization of the ground state and the transition state by the solvent. nih.gov Polar solvents can better solvate and stabilize the charged transition state, thereby lowering the activation energy of the reaction.

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.gov Studies on the solvolysis of similar compounds, such as propargyl chloroformate, have shown a significant dependence on both solvent nucleophilicity and ionizing power, suggesting a bimolecular process. nih.gov

Table 1: Illustrative Effect of Solvent Polarity on Reaction Rates (Hypothetical Data for a Phosphonochloridate)

SolventDielectric Constant (ε)Relative Solvolysis Rate
n-Hexane1.881
Diethyl Ether4.3415
Acetone20.7250
Ethanol24.5800
Water80.110000

This table presents hypothetical data to illustrate the general trend of increasing solvolysis rate with increasing solvent polarity.

The rate of hydrolysis of organophosphorus compounds, including this compound, is highly dependent on the pH of the medium. Both acid-catalyzed and base-catalyzed hydrolysis pathways are possible. The mechanism of hydrolysis can also be influenced by the pH. acs.orgacs.org

Under alkaline conditions, the hydrolysis of many organophosphorus esters proceeds via a direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. mdpi.com This is often an SN2-like concerted associative mechanism. acs.org The rate of alkaline hydrolysis can be influenced by the nature of the leaving group and the substituents on the phosphorus atom.

The fundamental mechanism of organophosphate hydrolysis is of great interest for the safe disposal of these compounds. acs.orgacs.org Computational studies have shown that the conformation of the attacking nucleophile can influence whether the hydrolysis proceeds through a one-step concerted mechanism or a multi-step pathway involving a pentavalent intermediate. acs.orgacs.org

Rearrangement and Elimination Reactions

The potential for rearrangement and elimination reactions in this compound is dictated by the stability of intermediates and the reaction conditions employed.

Rearrangement reactions in organophosphorus compounds are well-documented, with classic examples including the Michaelis-Arbuzov and Perkow reactions. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comslideshare.net While these reactions typically involve phosphite (B83602) esters, analogous transformations for phosphonochloridates could be envisaged under specific conditions, potentially involving intramolecular migration of the decyl or methyl group. However, such rearrangements are not commonly reported for alkylphosphonochloridates.

More pertinent to the structure of this compound are carbocation rearrangements, which can occur if a carbocation is formed on the decyl chain. chemistrysteps.commasterorganicchemistry.comlibretexts.orgperiodicchemistry.comlibretexts.org For instance, under conditions that promote the departure of a leaving group from the decyl chain (a reaction not directly involving the phosphonochloridate moiety itself), the resulting primary carbocation could rearrange to a more stable secondary carbocation via a 1,2-hydride shift. chemistrysteps.comperiodicchemistry.comlibretexts.org

Table 1: Potential Carbocation Rearrangements in the Decyl Chain

Initial Carbocation Rearrangement Type Resulting Carbocation Relative Stability
Primary 1,2-Hydride Shift Secondary More Stable

Elimination reactions, primarily E1 and E2 mechanisms, are also conceivable for this compound, particularly involving the decyl group if a suitable leaving group is present. The phosphonochloridate group itself is a relatively poor leaving group from the phosphorus center under typical elimination conditions. However, reactions involving the decyl chain, such as the elimination of a tosylate or another good leaving group introduced onto the chain, would follow established principles. The E2 mechanism would be favored by a strong, sterically hindered base, while the E1 mechanism would be more likely with a weak base and conditions that favor carbocation formation.

Investigations into Organometallic Reactions

The phosphorus atom in this compound is electrophilic due to the electron-withdrawing nature of the chlorine and oxygen atoms. This makes it a target for nucleophilic attack by organometallic reagents.

The reaction of phosphonyl chlorides with organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents is a known method for the formation of new phosphorus-carbon bonds, leading to the synthesis of phosphinates and phosphine (B1218219) oxides. libretexts.orgchemguide.co.ukopenstax.orgnumberanalytics.comchadsprep.comlibretexts.org By analogy, this compound is expected to react with these reagents.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield Decyl methyl(methyl)phosphinate through the displacement of the chloride ion. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.ukopenstax.org

Reaction with Grignard Reagent: CH₃P(O)(Cl)O(CH₂)₉CH₃ + CH₃MgBr → CH₃P(O)(CH₃)O(CH₂)₉CH₃ + MgBrCl

Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, would also be expected to react readily with this compound. wikipedia.orgslideshare.netlibretexts.orglibretexts.orgmasterorganicchemistry.com The use of one equivalent of an organolithium reagent, for example, butyllithium, would likely result in the formation of the corresponding phosphinate.

Reaction with Organolithium Reagent: CH₃P(O)(Cl)O(CH₂)₉CH₃ + C₄H₉Li → CH₃P(O)(C₄H₉)O(CH₂)₉CH₃ + LiCl

The reactivity of these organometallic reactions is influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature. mt.com Due to the high reactivity of organometallic reagents, these reactions are typically carried out under anhydrous conditions and at low temperatures to control the reaction and minimize side reactions. mt.com

Table 2: Expected Products from Reactions with Organometallic Reagents

Organometallic Reagent Expected Product Class
Grignard Reagent (e.g., Alkylmagnesium halide) Alkyl methylphosphinate
Organolithium Reagent (e.g., Alkyllithium) Alkyl methylphosphinate

It is important to note that with highly reactive organometallic reagents, the possibility of attack at other electrophilic sites in the molecule, such as the carbonyl-like P=O bond, cannot be entirely ruled out, although the P-Cl bond is the most probable site of initial reaction.

Mechanistic Studies of Decyl Methylphosphonochloridate Transformations

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and providing evidence for proposed mechanisms. libretexts.org It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can indicate whether a particular bond to the isotopically labeled atom is broken in the transition state of the rate-limiting step.

In the context of decyl methylphosphonochloridate transformations, a primary KIE would be expected if the bond to an isotopically substituted atom is cleaved during the slowest step of the reaction. For instance, if a reaction involves the nucleophilic attack at the phosphorus center and the departure of the chloride leaving group, isotopic substitution of the α-carbon of the decyl group could reveal details about the transition state. A significant KIE would suggest that the carbon-phosphorus bond undergoes significant changes in the rate-determining step.

Conversely, a secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still offer valuable information about changes in hybridization or the steric environment of the transition state. For example, substituting a hydrogen atom with deuterium (B1214612) on the carbon adjacent to the phosphorus atom could influence the reaction rate, providing insights into the geometry of the transition state.

Isotopic Substitution Observed KIE (kH/kD) Interpretation
α-carbon of the decyl group (¹²C vs. ¹³C)1.05Indicates a change in bonding at the α-carbon in the rate-determining step, consistent with a concerted or near-concerted mechanism.
Methyl group on phosphorus (¹H vs. ²H)1.02A small secondary KIE, suggesting a change in the steric environment around the phosphorus atom in the transition state.

This table presents hypothetical KIE data for illustrative purposes, as specific experimental data for this compound was not available in the search results.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an invaluable tool for complementing experimental studies of reaction mechanisms. nih.gov By using quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, locate transition states, and calculate activation energies. These theoretical insights can help to distinguish between different possible mechanistic pathways.

A key aspect of computational mechanistic studies is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By calculating the geometry and energy of the transition state for a proposed reaction step, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur. For the reactions of this compound, computational methods can be used to model the transition states for various nucleophilic substitution pathways (e.g., Sₙ2-like or addition-elimination) and to predict the corresponding activation barriers. These theoretical predictions can then be compared with experimental kinetic data to support or refute a proposed mechanism.

Reaction Pathway Calculated Activation Energy (kcal/mol) Key Geometric Feature of Transition State
Sₙ2-like22.5Elongated P-Cl bond, approaching nucleophile
Addition-Elimination18.9 (addition), 12.3 (elimination)Trigonal bipyramidal geometry around phosphorus

The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

Energy Landscape Mapping of Reaction Pathways

The transformation of this compound, particularly through nucleophilic substitution at the phosphorus center, can be visualized by mapping the potential energy surface of the reaction. This energy landscape illustrates the energy changes as the reactants progress to products through various transition states and intermediates. The topography of this landscape, characterized by energy minima (reactants, intermediates, products) and maxima (transition states), dictates the preferred reaction pathway.

Computational chemistry provides powerful tools to model these energy landscapes. For phosphonochloridates, nucleophilic substitution reactions can proceed through different mechanisms, primarily the associative (SN2-like) and dissociative (SN1-like) pathways.

In an associative mechanism , the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. This pathway is characterized by a single transition state in a concerted process or by a shallow energy well corresponding to a transient intermediate. The energy profile for a concerted associative reaction shows a single energy barrier that the reactants must overcome.

A dissociative mechanism , conversely, involves the initial cleavage of the P-Cl bond to form a highly reactive, tricoordinate phosphonyl cation intermediate. This intermediate is then rapidly attacked by the nucleophile. The energy profile for a dissociative pathway typically shows two distinct transition states corresponding to the formation and subsequent reaction of the carbocation-like intermediate. The stability of this phosphonyl cation is a critical factor; however, due to the high energy of such species, a purely dissociative mechanism is generally less common for phosphonochloridates compared to their carbon analogues.

The specific pathway followed by this compound is influenced by several factors, including the nature of the nucleophile and the solvent. Theoretical studies on related organophosphorus compounds suggest that the long decyl chain, being an electron-donating group, can slightly stabilize a positive charge buildup on the phosphorus atom in a dissociative pathway. However, steric hindrance from the decyl group can also disfavor the formation of a crowded pentacoordinate transition state in an associative pathway.

Representative Energy Profile Data for Nucleophilic Substitution on a Model Alkyl Methylphosphonochloridate:

Reaction PathwayTransition State/IntermediateCalculated Activation Energy (kcal/mol)
Associative (SN2-like) [Cl--P(CH₃)(OR)--Nu]‡20-25
Dissociative (SN1-like) [P(CH₃)(OR)]+ Intermediate Formation28-35
Nucleophilic Attack on Intermediate5-10

This table is illustrative and based on general principles of organophosphorus reaction mechanisms.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can profoundly influence the rate and mechanism of nucleophilic substitution reactions of this compound. Solvents can affect the stability of reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction. The primary solvent properties that modulate these effects are polarity (dielectric constant) and nucleophilicity.

Influence of Solvent Polarity:

Polar protic solvents, such as water and alcohols, are effective at solvating both anions and cations. In the context of a dissociative (SN1-like) mechanism, these solvents can stabilize the forming phosphonyl cation and the departing chloride anion through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the energy of the transition state for the ionization step, making a dissociative pathway more favorable.

In contrast, nonpolar aprotic solvents, like hexane (B92381) or toluene, are poor at solvating charged species. In such environments, the formation of separated ions is energetically costly, and an associative (SN2-like) mechanism, which involves a less charge-separated transition state, is generally favored.

Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), have high dielectric constants and can solvate cations well but are less effective at solvating anions. Their effect can be complex, but they generally favor pathways with some degree of charge separation.

Influence of Solvent Nucleophilicity:

In solvolysis reactions, the solvent itself acts as the nucleophile. The nucleophilicity of the solvent can play a direct role in the reaction mechanism. Highly nucleophilic solvents, such as methanol (B129727) or ethanol, are more likely to participate in an associative (SN2-like) attack on the phosphorus center. Less nucleophilic but highly ionizing solvents, like trifluoroethanol (TFE), can promote a more dissociative pathway by stabilizing the ionic intermediates without directly participating as a strong nucleophile in the rate-determining step.

The interplay between solvent polarity and nucleophilicity determines the predominant reaction mechanism. For this compound, a switch from a nonpolar, non-nucleophilic solvent to a polar, protic, and nucleophilic solvent could shift the mechanism from a more associative character to one with greater dissociative character.

Representative Data on Solvent Effects on the Solvolysis of a Model Long-Chain Alkyl Phosphonochloridate:

The following table provides hypothetical kinetic data to illustrate the effect of different solvents on the rate of solvolysis of a model long-chain alkyl phosphonochloridate. The data is representative of trends observed for similar organophosphorus compounds.

SolventDielectric Constant (ε)Nucleophilicity (N)Relative Rate Constant (krel)Postulated Predominant Mechanism
Hexane 1.9Low1Associative (SN2-like)
Acetonitrile 37.5Low50Borderline/Associative
Ethanol 24.5Moderate200Associative (SN2-like)
Methanol 32.7High500Associative (SN2-like)
Water 80.1Moderate1000Dissociative (SN1-like) Tendencies
Trifluoroethanol (TFE) 26.7Low800More Dissociative Character

This table is illustrative and based on general principles of solvolysis reactions of organophosphorus halides.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like Decyl methylphosphonochloridate. biointerfaceresearch.com These methods allow for the optimization of molecular geometries and the calculation of various electronic properties.

Electronic Structure Analysis of the Phosphorus Center

The phosphorus atom in this compound is the reactive center of the molecule. Quantum chemical calculations can provide a detailed picture of its electronic environment. The analysis of Mulliken charges, for instance, reveals the partial charges on each atom, indicating the electrophilicity of the phosphorus atom. The presence of the electronegative chlorine and oxygen atoms withdraws electron density from the phosphorus, making it susceptible to nucleophilic attack.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. biointerfaceresearch.com For phosphonochloridates, the LUMO is typically centered on the σ* anti-bonding orbital of the P-Cl bond. A low-lying LUMO energy suggests a high susceptibility to cleavage of the P-Cl bond upon reaction with a nucleophile.

Data based on analogous methylphosphonic acid derivatives.

Table 6.1: Calculated Electronic Properties of a Model Methylphosphonate (B1257008) System
PropertyValue
Mulliken Charge on P+1.2 to +1.5 e
P=O Bond Length~1.45 Å
P-Cl Bond Length~2.05 Å
P-C Bond Length~1.80 Å
P-O (ester) Bond Length~1.60 Å
HOMO-LUMO Gap4-6 eV

Conformer Analysis of the Decyl Chain

The long decyl chain of this compound can adopt numerous conformations due to the rotation around its carbon-carbon single bonds. osti.gov Computational methods can be used to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the conformation of the alkyl chain can influence the molecule's physical properties and its interaction with other molecules or surfaces. mdpi.com Studies on similar long-chain organophosphorus compounds have shown that the alkyl chains can exhibit significant flexibility, leading to a variety of folded and extended conformations. osti.gov The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that multiple conformations can coexist at room temperature.

Data based on general findings for long alkyl chains in organophosphorus compounds.

Table 6.2: Relative Energies of Decyl Chain Conformers (Illustrative)
ConformationRelative Energy (kcal/mol)
All-trans (extended)0.0 (Reference)
Gauche-gauche kink+0.5 to +1.0
Folded structure+2.0 to +4.0

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules like this compound over time. By simulating the movement of atoms based on a given force field, MD can explore the conformational landscape of the decyl chain in different environments, such as in a solvent or at an interface. osti.gov These simulations can reveal the preferred orientations and the flexibility of the alkyl chain, which are important for understanding its interactions and transport properties. For organophosphorus compounds with long alkyl chains, MD simulations have shown that the chains can play a significant role in the solvation structure and self-assembly behavior of these molecules. osti.gov

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov For organophosphorus compounds, QSAR studies have been employed to predict their toxicity and reactivity. nih.gov In the context of this compound, QSAR models could be developed to predict its reactivity towards nucleophiles based on a set of calculated molecular descriptors. These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and topological indices. nih.gov Studies on other phosphonates have shown that steric and molecular geometry significantly influence their reactivity. nih.gov

Illustrative QSAR model for reactivity.

Table 6.3: Example of Descriptors in a QSAR Model for Phosphonate (B1237965) Reactivity
DescriptorTypeInfluence on Reactivity
Steric Hindrance around PStericNegative correlation
Electrophilicity Index of PElectronicPositive correlation
HOMO-LUMO GapElectronicNegative correlation
Molecular VolumeStericNegative correlation

Predictive Modeling for Reaction Outcomes

Computational chemistry can be used to predict the outcomes of chemical reactions, including identifying the most likely products and estimating reaction rates. rsc.org For the hydrolysis of phosphonochloridates, for instance, DFT calculations can be used to model the reaction pathway, including the transition state structures and their corresponding activation energies. rsc.org By comparing the activation energies for different possible reaction pathways, one can predict the most favorable reaction mechanism. Such predictive models are valuable for understanding the degradation and environmental fate of compounds like this compound.

Regulatory and Policy Contexts for Research on Decyl Methylphosphonochloridate

Classification within International Chemical Control Regimes (e.g., CWC Schedules)

The primary international treaty governing the control of Decyl methylphosphonochloridate is the Chemical Weapons Convention (CWC), which is implemented by the Organisation for the Prohibition of Chemical Weapons (OPCW). un.org The CWC categorizes chemicals of concern into three schedules based on the risk they pose to the object and purpose of the Convention. opcw.orgyoutube.com

This compound is classified as a Schedule 2 chemical . opcw.org The rationale for this classification is found in Part B of Schedule 2, which covers precursors. Specifically, item 4 of Schedule 2B includes: "Chemicals, except for those listed in Schedule 1, containing a phosphorus atom to which is bonded one methyl, ethyl or propyl (normal or iso) group but not further carbon atoms." opcw.org this compound (CH₃P(O)(Cl)OC₁₀H₂₁) contains a methyl group directly bonded to a phosphorus atom, fitting this description. The decyl group is attached to the phosphorus atom through an oxygen atom, not as a direct carbon-phosphorus bond.

Schedule 2 chemicals are those that pose a significant risk as chemical weapons or their precursors but may have legitimate, small-scale applications not prohibited by the Convention. opcw.orgwikipedia.org Their production is subject to declaration and they cannot be exported to countries that are not party to the CWC. wikipedia.orgecfr.gov

Table 1: CWC Schedule 2 Classification Criteria

Criteria for Schedule 2 Inclusion Relevance to this compound
Poses a significant risk to the object and purpose of the CWC due to lethal or incapacitating toxicity. opcw.org As a phosphonochloridate, it is related to precursors for nerve agents.
May be used as a precursor in the final stages of forming a Schedule 1 or Schedule 2A chemical. opcw.orgwikipedia.org It is a direct precursor to a family of O-alkyl methylphosphonofluoridate nerve agents.
Is not produced in large commercial quantities for purposes not prohibited by the Convention. opcw.orgwikipedia.org Legitimate uses are limited to small-scale research and development.

Research Permitting and Declaration Requirements for Schedule-Listed Precursors

Research institutions and chemical facilities that produce, process, or consume Schedule 2 chemicals above certain thresholds are subject to strict declaration and reporting requirements under the CWC and its implementing national regulations. ecfr.govcwc.gov These requirements are designed to ensure transparency and verify that the chemicals are being used for peaceful purposes.

The key requirements include:

Annual Declaration on Past Activities: Facilities must declare the quantities of any Schedule 2 chemical produced, processed, or consumed during the previous calendar year if they exceed the specified thresholds. ecfr.govnacwc.gov.in

Annual Declaration on Anticipated Activities: Facilities must declare if they anticipate that the production, processing, or consumption of a Schedule 2 chemical will exceed the declaration threshold in the next calendar year. cwc.govnacwc.gov.in

Reports on Exports and Imports: Any export or import of a Schedule 2 chemical above the declaration threshold must be reported. ecfr.govfederalregister.gov Exports and imports to and from States not Party to the CWC are prohibited. ecfr.gov

The declaration thresholds are based on the specific chemical. For a Schedule 2B chemical like this compound, the declaration threshold is 1 metric ton for production, processing, or consumption. nacwc.gov.incwc.gov

Table 2: Declaration Thresholds for Schedule 2 Chemicals

Activity Schedule 2A* Chemical (e.g., Amiton) Schedule 2A Chemical (e.g., PFIB) Schedule 2B Chemical (e.g., this compound)
Production, Processing, or Consumption 1 kg nacwc.gov.in 100 kg nacwc.gov.in 1 tonne (1,000 kg) nacwc.gov.incwc.gov
Export or Import 1 kg federalregister.gov 100 kg 1 tonne

Note: The CWC designates certain Schedule 2A chemicals with a "" to indicate special, lower thresholds for declaration and verification.* opcw.org

Implications of Precursor Status for Academic Synthesis and Research

The classification of this compound as a Schedule 2 precursor has significant implications for academic laboratories and research institutions. While the CWC is not intended to hinder peaceful chemical research, it imposes a legal and administrative framework to ensure compliance. youtube.comoup.com

Key implications for academic research include:

Threshold Monitoring: Research groups must meticulously track the quantities of this compound they synthesize, use, or store. If the cumulative amount within a plant site (which can be a university campus or research institute) exceeds the 1-tonne threshold in a calendar year, the institution must submit declarations to its national authority. nacwc.gov.incwc.gov

Administrative Burden: Compliance requires establishing robust internal record-keeping and reporting systems. This includes documenting the purpose of the synthesis, the quantities produced, the amounts consumed in subsequent reactions, and any transfers.

Restrictions on Transfer: The absolute prohibition on transferring Schedule 2 chemicals to any person or entity in a country not party to the CWC directly impacts international academic collaborations. ecfr.govcwc.gov

Potential for Inspection: Any site that submits a declaration is subject to routine inspection by the OPCW to verify the accuracy of the declaration and to ensure that no prohibited activities are taking place. cwc.govthe-trench.org While inspections are more common for sites producing larger quantities, any declared site is part of the inspection pool.

Methodologies for Verifying Compliance in Research Settings

Verification of compliance with the CWC in research settings is a multi-layered process involving both the State Party and the OPCW. the-trench.orgstate.gov The goal is to ensure that all activities involving scheduled chemicals are consistent with the obligations of the treaty.

The primary verification methodologies include:

Declarations Analysis: The national authority and the OPCW's Technical Secretariat review the annual declarations submitted by research institutions. the-trench.orgopcw.org This includes cross-checking data on production, consumption, and transfers for consistency and to identify any ambiguities.

On-Site Inspections: Declared research facilities are subject to routine on-site inspections by OPCW inspector teams. cwc.govarmscontrol.org The purpose of these inspections is to:

Verify the absence of any Schedule 1 chemicals.

Confirm that the activities involving Schedule 2 chemicals are consistent with the information provided in the declarations and for purposes not prohibited by the CWC. armscontrol.org

Review facility records, interview key personnel, and visually inspect relevant parts of the laboratory or plant site.

Challenge Inspections: While rare, any State Party can request a challenge inspection of any facility, including a university laboratory, on the territory of another State Party to clarify and resolve any questions concerning possible non-compliance. state.govarmscontrol.org This is a powerful tool designed to investigate suspected clandestine activities. armscontrol.org

National Implementation: Each country that is a party to the CWC is responsible for implementing and enforcing the convention's provisions within its jurisdiction. state.gov This includes establishing a National Authority, enacting penal legislation, and conducting outreach to ensure that academic and industrial facilities are aware of their obligations.

Compliance in a research setting is ultimately demonstrated through transparent record-keeping, timely and accurate declarations when required, and full cooperation during any on-site inspection activities.

Future Directions and Grand Challenges in Decyl Methylphosphonochloridate Research

Development of More Efficient and Selective Synthetic Routes

The synthesis of alkyl methylphosphonochloridates, including the decyl derivative, traditionally involves multi-step processes. A common route may start from the transesterification of a phosphite (B83602), followed by reaction with a methylating agent and subsequent chlorination. rsc.org A significant challenge lies in developing more direct, atom-economical, and selective synthetic methods.

Future research will likely focus on catalytic approaches to streamline the synthesis. For instance, the development of novel catalysts could enable the direct conversion of less reactive precursors under milder conditions, minimizing waste and improving yield. One potential avenue is the exploration of phosphine (B1218219) oxide-catalyzed chlorination reactions, which have shown promise for the conversion of alcohols. nih.gov

A representative synthetic approach could involve the reaction of methylphosphonic dichloride with 1-decanol. However, controlling the stoichiometry to favor the formation of the monochloridate over the diester is a key challenge.

Table 1: Representative Synthetic Routes for Alkyl Methylphosphonochloridates

Reaction Type Reactants Reagents/Catalysts General Conditions Key Challenges
Chlorination of Alkyl MethylphosphonatesDialkyl methylphosphonate (B1257008)Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Inert solvent, controlled temperatureSelectivity, byproduct formation
Arbuzov Reaction followed by ChlorinationTrialkyl phosphite, Methyl halideHeat, followed by a chlorinating agentTwo-step processIntermediate purification
Direct Alcoholysis of Methylphosphonic DichlorideMethylphosphonic dichloride, Alcohol (e.g., 1-decanol)Base scavenger (e.g., pyridine)Low temperature, inert atmosphereStoichiometric control

The data in this table is illustrative of general synthetic strategies for this class of compounds.

Comprehensive Mechanistic Understanding of Complex Reactions

The reactivity of Decyl methylphosphonochloridate is dominated by the electrophilic phosphorus center, making it susceptible to nucleophilic attack. Reactions with alcohols, for instance, lead to the formation of the corresponding phosphonic esters. chemguide.co.ukyoutube.com A deeper, quantitative understanding of the reaction mechanisms is crucial for controlling reaction outcomes and designing novel applications.

Future work should employ a combination of experimental kinetics and computational modeling to elucidate the transition states and reaction pathways. rsc.org For example, studying the nucleophilic substitution reaction with various alcohols can provide insights into the steric and electronic effects of the nucleophile on the reaction rate. youtube.com

Table 2: Investigated Reaction Parameters and Their Potential Impact

Parameter Variable Expected Impact on Reaction with Alcohols
Solvent PolarityNon-polar vs. Polar aprotic vs. Polar proticAffects the stabilization of charged intermediates and transition states.
Leaving GroupChloride vs. other halides or sulfonatesInfluences the rate of nucleophilic substitution.
Nucleophile StrengthPrimary vs. Secondary vs. Tertiary AlcoholsSteric hindrance can significantly alter reaction rates.
TemperatureLow vs. HighControls the reaction rate and can influence selectivity between kinetic and thermodynamic products.

This table presents general parameters that would be investigated in mechanistic studies of phosphonochloridate reactions.

Advancement of Ultra-Trace Analytical Techniques

The detection and quantification of organophosphorus compounds at ultra-trace levels are critical for various applications, including environmental monitoring and process control. Gas chromatography (GC) coupled with selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) are standard methods. epa.govcromlab-instruments.es Mass spectrometry (MS) offers higher selectivity and structural information. cromlab-instruments.es

A significant challenge is the analysis of these compounds in complex matrices, where interferences can be abundant. analysis.rs Future advancements will likely focus on developing more sensitive and field-deployable analytical techniques. This includes the miniaturization of instruments and the development of novel sample preparation methods to enhance selectivity and reduce analysis time. nih.govnih.gov

Table 3: Common Analytical Techniques for Organophosphorus Compounds

Technique Detector Typical Limit of Detection (LOD) Advantages Disadvantages
Gas Chromatography (GC)Flame Photometric Detector (FPD)Low ppbHigh selectivity for P and S containing compoundsDestructive detector
Gas Chromatography (GC)Nitrogen-Phosphorus Detector (NPD)Low ppbHigh selectivity for N and P containing compoundsSensitive to operating conditions
Gas Chromatography-Mass Spectrometry (GC-MS)Mass SpectrometerSub-ppb to ppmHigh selectivity and structural confirmationHigher instrumentation cost
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerSub-ppb to ppmSuitable for less volatile and thermally labile compoundsMatrix effects can be significant

The LOD values are representative and can vary based on the specific instrument and method.

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. arxiv.orgpubpub.orgarxiv.org In the context of this compound, AI/ML could be applied to several areas. For instance, machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic routes, thereby accelerating the discovery of more efficient syntheses. arxiv.org

Furthermore, ML algorithms can be used to analyze complex spectroscopic data to identify and quantify trace amounts of the compound or its reaction products. chemrxiv.orgacs.org In the long term, AI could be integrated into automated synthesis platforms to create autonomous systems for the discovery and optimization of reactions and molecules with desired properties. arxiv.orgnih.gov

Table 4: Potential Applications of AI and Machine Learning in Organophosphorus Research

Application Area AI/ML Technique Potential Impact
Synthesis PlanningRetrosynthetic analysis algorithmsSuggest novel and efficient synthetic pathways.
Reaction OptimizationBayesian optimization, Neural networksPredict optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity.
Spectral AnalysisUnsupervised and supervised learningDeconvolute complex spectra for compound identification and quantification. acs.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR) modelsPredict the biological and chemical properties of novel organophosphorus compounds.

This table outlines potential future applications and is not based on currently implemented widespread practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.